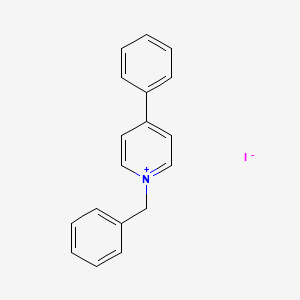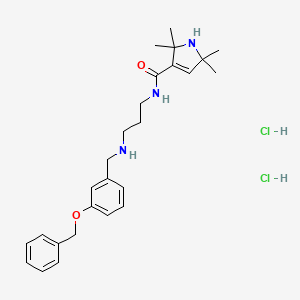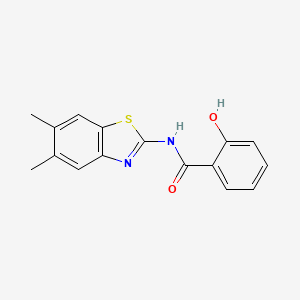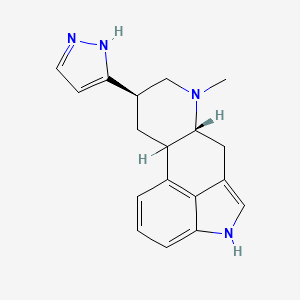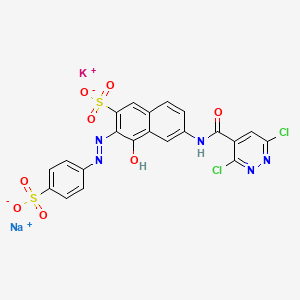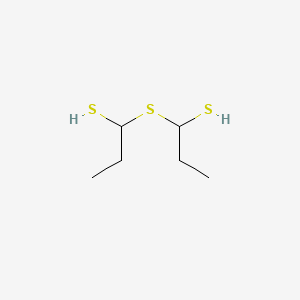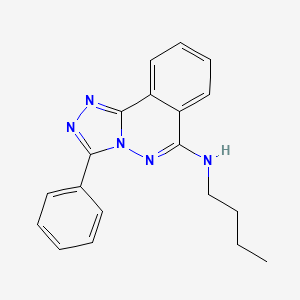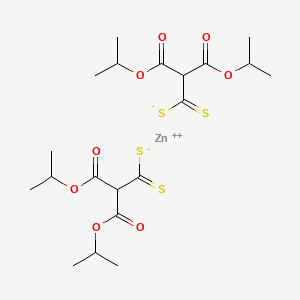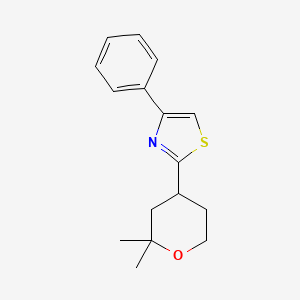
Pentasodium bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(5-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentasodium bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(5-) is a complex azo compound. It is known for its vibrant color properties and is commonly used in various industrial applications, particularly in dyeing and printing textiles. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(5-) typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process generally includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a coupling component, such as a naphthol derivative, under alkaline conditions to form the azo compound.
Chromate Complexation: The resulting azo compound is then complexed with a chromium salt to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process is typically automated to handle large-scale production efficiently.
化学反応の分析
Types of Reactions
Pentasodium bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(5-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the breakdown of the azo groups.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.
Substitution: The sulfonate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Aromatic amines.
Substitution: Substituted azo compounds with different functional groups.
科学的研究の応用
Pentasodium bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(5-) has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups in the compound can participate in electron transfer reactions, making it useful in redox processes. The sulfonate groups enhance its solubility in water, allowing it to interact with a wide range of biological and chemical systems.
類似化合物との比較
Similar Compounds
- Disodium 4-amino-3-((4-((2-hydroxy-6-sulpho-1-naphthyl)azo)phenyl)azo)naphthalene-1-sulphonate
- Trisodium 4-amino-3-((4-((2-hydroxy-6-sulpho-1-naphthyl)azo)phenyl)azo)naphthalene-1-sulphonate
- Hexasodium 5,5’-((3,7-disulphonato-1,5-naphthylene)bis(azo))bis(salicylate)
Uniqueness
Pentasodium bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(5-) is unique due to its complex structure, which includes multiple azo groups and a chromate complex. This structure imparts distinct color properties and stability, making it highly valuable in industrial applications.
特性
CAS番号 |
94021-56-4 |
|---|---|
分子式 |
C40H26CrN6Na5O20S4+5 |
分子量 |
1205.9 g/mol |
IUPAC名 |
pentasodium;chromium;3-hydroxy-4-[(2-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/2C20H13N3O10S2.Cr.5Na/c2*24-16-6-1-10-7-12(34(28,29)30)3-5-13(10)19(16)21-22-20-14-4-2-11(23(26)27)8-15(14)18(9-17(20)25)35(31,32)33;;;;;;/h2*1-9,24-25H,(H,28,29,30)(H,31,32,33);;;;;;/q;;;5*+1 |
InChIキー |
AMOVEUGEDOKTLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


